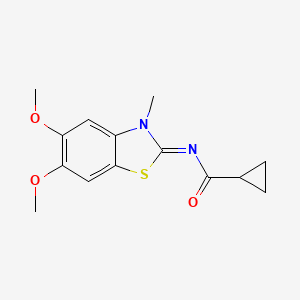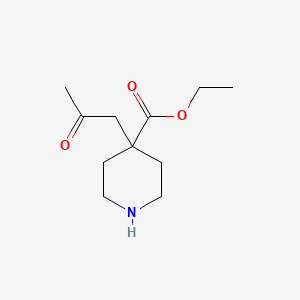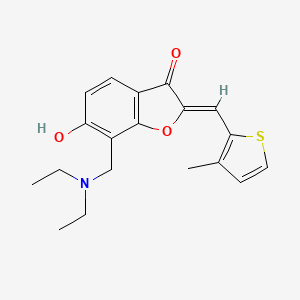![molecular formula C13H17ClN2O3S B2890998 2-Chloro-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 246514-23-8](/img/structure/B2890998.png)
2-Chloro-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Chloro-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one” is a chemical compound with the CAS Number: 246514-23-8 . It has a molecular weight of 316.81 . The IUPAC name for this compound is 1-(chloroacetyl)-4-[(4-methylphenyl)sulfonyl]piperazine . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17ClN2O3S/c1-11-2-4-12(5-3-11)20(18,19)16-8-6-15(7-9-16)13(17)10-14/h2-5H,6-10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical and Chemical Properties Analysis
This compound has a molecular weight of 316.81 . It is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not found in the available resources.Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research on piperazine derivatives and related compounds often involves the synthesis and structural characterization to understand their potential applications in medicinal chemistry and material science. For instance, the study of piperazine-1,4-diium derivatives, like those detailed by Li and Su (2007), involves extensive analysis of molecular structures and intermolecular hydrogen bonding, which is crucial for designing compounds with desired physical and chemical properties (Li & Su, 2007). Similarly, the structural analysis of "Baker's antifol" compounds by Camerman et al. (1978), through X-ray crystallography, provides insights into the stereochemistry of dihydrofolate reductase inhibitors, significant for anticancer drug design (Camerman, Smith, & Camerman, 1978).
Potential Bioactivity and Pharmacological Interest
The investigation of compounds like 1-(4-Methylbenzyl) piperazine by Subashini and Periandy (2017) through spectroscopic methods and molecular docking studies reveals their potential bioactivity, particularly in inhibiting microbial growth or interacting with biological targets (Subashini & Periandy, 2017). Moreover, compounds with a benzothiazole and piperazine framework, as synthesized and studied by Patel and Agravat (2007), have shown notable antimicrobial activities, underscoring the relevance of such derivatives in developing new antimicrobial agents (Patel & Agravat, 2007).
Cheminformatics and Molecular Docking Studies
Cheminformatics and molecular docking studies, such as those performed on methylbenzenesulfonamide CCR5 antagonists by Cheng De-ju (2015), play a critical role in predicting the interaction of synthesized compounds with biological targets. This approach is instrumental in identifying potential drug candidates for diseases like HIV-1 infection (Cheng De-ju, 2015).
Safety and Hazards
The compound has been classified with the signal word “Danger” and has the following hazard statements: H302, H315, H318, H335 . These codes indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Appropriate safety measures should be taken while handling this compound.
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, including signal transduction and cell cycle control .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
Similar compounds have been known to induce changes in cell behavior, including alterations in cell growth, differentiation, and apoptosis .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, the compound’s activity may be enhanced or inhibited by the presence of certain ions or other molecules in the environment .
Analyse Biochimique
Biochemical Properties
It is known that similar sulfonyl piperazine-integrated triazole conjugates possess drug-like properties . They are known to bind to the colchicine binding site of the tubulin .
Molecular Mechanism
It is known that similar compounds can bind to the colchicine binding site of the tubulin , which could potentially lead to changes in gene expression, enzyme inhibition or activation.
Propriétés
IUPAC Name |
2-chloro-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c1-11-2-4-12(5-3-11)20(18,19)16-8-6-15(7-9-16)13(17)10-14/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKRRLAIQCSGHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2890917.png)
![N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide](/img/structure/B2890919.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methoxybenzamide](/img/structure/B2890923.png)



![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(3-fluoropyridin-4-yl)methanone](/img/structure/B2890931.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]thiophene-3-carboxamide](/img/structure/B2890933.png)
![tert-Butyl 7,7-dibromo-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B2890934.png)

![Methyl 5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2890936.png)

![2-[benzyl(methyl)amino]-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B2890938.png)
